molecular formula C12H16O2 B15337052 3-(Benzyloxy)-1-methylcyclobutan-1-OL

3-(Benzyloxy)-1-methylcyclobutan-1-OL

Cat. No.: B15337052
M. Wt: 192.25 g/mol
InChI Key: RMUMFNPDDLMEPT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methylcyclobutan-1-OL is an organic compound that features a cyclobutane ring substituted with a benzyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.

    Nucleophilic Substitution: These starting materials undergo a nucleophilic substitution reaction to form a cyclobutane intermediate.

    Deprotection and Hydrolysis: The intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.

    Conversion to Carboxylic Acid Silver Salt: The carboxylic acid is converted to its silver salt form.

    Hunsdiecker Reaction: The silver salt reacts with elemental bromine to form a bromoalkane.

    Final Nucleophilic Substitution: The bromoalkane undergoes a final nucleophilic substitution with benzyl alcohol to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-methylcyclobutan-1-OL can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a cyclobutanol derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction can produce 1-methylcyclobutan-1-ol.

    Substitution: Substitution reactions can yield various cyclobutane derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Benzyloxy)-1-methylcyclobutan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-methylcyclobutan-1-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1-cyclobutanone: Similar structure but lacks the methyl group.

    1-Methylcyclobutan-1-ol: Lacks the benzyloxy group.

    Benzyl alcohol: Contains the benzyloxy group but lacks the cyclobutane ring.

Uniqueness

3-(Benzyloxy)-1-methylcyclobutan-1-OL is unique due to the combination of the benzyloxy group and the cyclobutane ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the similar compounds listed above .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-methyl-3-phenylmethoxycyclobutan-1-ol

InChI

InChI=1S/C12H16O2/c1-12(13)7-11(8-12)14-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3

InChI Key

RMUMFNPDDLMEPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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